3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide is a synthetic organic compound characterized by its complex molecular structure, which includes a benzenesulfonyl group and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the condensation of 4,5-dimethyl-2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Sulfonylation: The benzenesulfonyl group is introduced by reacting the benzothiazole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Amidation: The final step involves the formation of the propanamide linkage, which can be achieved by reacting the sulfonylated benzothiazole with 3-bromopropanoic acid or its derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzenesulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzenesulfonyl group could form strong interactions with protein targets, while the benzothiazole ring might engage in π-π stacking or hydrogen bonding with biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-(Benzenesulfonyl)-N-(benzothiazol-2-yl)propanamide: Lacks the dimethyl groups on the benzothiazole ring.
3-(Benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide: Contains only one methyl group on the benzothiazole ring.
3-(Benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzoxazol-2-yl)propanamide: Substitutes the sulfur atom in the benzothiazole ring with an oxygen atom.
Uniqueness
The presence of the 4,5-dimethyl groups on the benzothiazole ring in 3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide enhances its lipophilicity and potentially its biological activity. This structural modification can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties, making it distinct from its analogs.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-12-8-9-15-17(13(12)2)20-18(24-15)19-16(21)10-11-25(22,23)14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZYULXBKRMZRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.